molecular formula C24H38O3 B608055 Icosabutate CAS No. 1253909-57-7

Icosabutate

Numéro de catalogue B608055
Numéro CAS: 1253909-57-7
Poids moléculaire: 374.56
Clé InChI: VOGXDRFFBBLZBT-AAQCHOMXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Icosabutate is a structurally engineered omega-3 polyunsaturated fatty acid (ω-3 PUFA) and an eicosapentaenoic acid (EPA) derivative . It is under investigation in clinical trials .


Synthesis Analysis

Icosabutate is a synthetic ω-3 polyunsaturated fatty acid derived from eicosapentaenoic alcohol and 2-bromo butyric acid . It was designed to resist β-oxidation and complex lipid incorporation and increase efficacy in fatty acid-responsive intracellular signaling systems .


Molecular Structure Analysis

The molecular formula of Icosabutate is C24H38O3 . The IUPAC name is 2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoxy]butanoic acid . The molecular weight is 374.6 g/mol .


Chemical Reactions Analysis

Icosabutate has demonstrated the ability to target key metabolic and inflammatory pathways in the liver . It resists oxidation and incorporation into hepatocytes .


Physical And Chemical Properties Analysis

Icosabutate is a liquid with a solubility of 100 mg/mL in DMSO .

Applications De Recherche Scientifique

1. Non-Alcoholic Steatohepatitis (NASH) Treatment

Scientific Field:

Hepatology and metabolic disorders.

Summary:

Icosabutate (ICOSA) is an oral, liver-targeted GPR-120 (free fatty acid receptor 4) agonist. In a Phase 2b clinical trial (ICONA), ICOSA significantly reduced relevant markers of NASH and fibrosis in 16 weeks .

Methods:

Results:

2. Hypertriglyceridemia Management

Scientific Field:

Cardiology and lipid metabolism.

Summary:

In a clinical proof-of-concept study, ICOSA (600 mg) reduced circulating atherogenic cholesterol (non-HDL-C) in patients with persistent hypertriglyceridemia despite stable statin therapy .

3. Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD)

Scientific Field:

Gastroenterology and liver diseases.

Summary:

MASLD and its aggressive form, metabolic dysfunction-associated steatohepatitis (MASH), lack approved pharmacological treatments. ICOSA selectively targets the liver, improving insulin sensitivity, reducing inflammation, and addressing lipotoxicity and fibrosis .

4. Insulin Sensitivity Enhancement

Scientific Field:

Endocrinology and diabetes research.

Summary:

ICOSA exerts beneficial effects on insulin sensitivity. It targets the liver through the portal vein, mitigating hepatic microvesicular steatosis, oxidative stress, and fibrosis .

Safety And Hazards

The safety data sheet of Icosabutate suggests ensuring adequate ventilation and using personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator .

Orientations Futures

Icosabutate is currently under investigation for the treatment of NASH . It has shown promising results in preclinical NASH models and interim data from the ICONA trial supports the clinical translation of these results .

Propriétés

IUPAC Name

2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-23(4-2)24(25)26/h5-6,8-9,11-12,14-15,17-18,23H,3-4,7,10,13,16,19-22H2,1-2H3,(H,25,26)/b6-5-,9-8-,12-11-,15-14-,18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGXDRFFBBLZBT-AAQCHOMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCOC(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCOC(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Icosabutate

CAS RN

1253909-57-7
Record name Icosabutate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253909577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Icosabutate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12990
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2 - [ ( 5 Z , 8 Z , 1 1 Z , 1 4 Z , 1 7 Z ) - 5 , 8 , 1 1 , 1 4 , 1 7 - Eicosapentaen-1-yloxy]butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ICOSABUTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/562599X5JL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.